5-Cyclohexadecen-1-one

Übersicht

Beschreibung

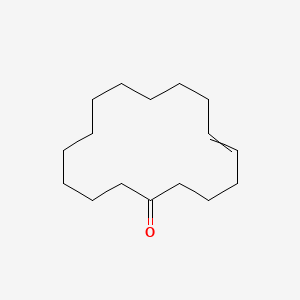

5-Cyclohexadecen-1-one is a macrocyclic synthetic musk with the chemical formula C₁₆H₂₈O. It is an unsaturated analog of cyclohexadecanone and is similar in chemical structure to natural musk scents such as civetone and muscone. This compound is known for its strong musk scent with floral, amber, and civet tones, making it a popular substitute for natural musk in perfumes, cosmetics, and soaps .

Vorbereitungsmethoden

5-Cyclohexadecen-1-one can be synthesized through a multi-step process starting from cyclododecanone. One common synthetic route involves the following steps :

Chlorination: Cyclododecanone is reacted with chlorine to form 2-chlorocyclododecanone.

Grignard Reaction: The chlorinated product is then reacted with vinyl magnesium chloride to yield 1,2-divinylcyclododecan-1-ol.

Oxy-Cope Rearrangement: The final step involves an oxy-Cope rearrangement to produce this compound.

Industrial production methods often involve similar steps but are optimized for higher yields and efficiency.

Analyse Chemischer Reaktionen

5-Cyclohexadecen-1-one undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert it into saturated analogs.

Substitution: It can undergo substitution reactions, particularly at the double bond, to form various derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

Fragrance Industry Applications

Fragrance Modifier

5-Cyclohexadecen-1-one is primarily used as an odor modifier in perfumes and cosmetics. Its musk-like scent enhances the olfactory profile of various products, making it a valuable ingredient in fragrance formulations. The compound's ability to act as a fixative helps stabilize volatile fragrance components, thereby prolonging the scent's longevity .

Safety Assessments

Extensive safety evaluations have been conducted on this compound to ensure its suitability for use in consumer products. Studies indicate that it exhibits low acute toxicity and is not classified as a skin sensitizer under standard testing protocols. In patch tests involving patients with fragrance allergies, no significant reactions were reported . Additionally, the compound has shown no mutagenic or genotoxic effects in various assays, including the Ames test .

Therapeutic Potential

Recent research has explored the potential therapeutic applications of this compound. Notably, it has been tested for its cancer metastasis inhibitory action alongside other compounds . While further studies are needed to fully elucidate its pharmacological properties, preliminary findings suggest that it may have beneficial effects in specific medical contexts.

Case Study 1: Fragrance Development

A study highlighted the integration of this compound into a new line of luxury perfumes. The compound was pivotal in achieving a desired musk note that appealed to consumers seeking sophisticated fragrances. Its incorporation allowed for enhanced stability and improved scent longevity compared to traditional musk compounds.

Case Study 2: Safety Evaluation

In a comprehensive safety assessment conducted by the Research Institute for Fragrance Materials (RIFM), this compound was evaluated for its potential health effects when used in cosmetic formulations. The study concluded that at typical usage levels, the compound posed minimal risk to human health, supporting its continued use in various consumer products .

Wirkmechanismus

The mechanism of action of 5-cyclohexadecen-1-one primarily involves its interaction with olfactory receptors. The compound binds to specific receptors in the olfactory epithelium, triggering a signal transduction pathway that results in the perception of its characteristic musk scent. The molecular targets include olfactory receptor proteins, and the pathways involved are part of the broader olfactory signaling cascade .

Vergleich Mit ähnlichen Verbindungen

5-Cyclohexadecen-1-one is unique due to its strong musk scent and macrocyclic structure. Similar compounds include:

Civetone: A natural musk scent with a similar structure but derived from animal sources.

Muscone: Another natural musk scent with a similar structure.

Cyclohexadecanone: The saturated analog of this compound, lacking the double bond

These compounds share similar olfactory properties but differ in their sources and specific chemical structures, highlighting the uniqueness of this compound as a synthetic alternative to natural musks.

Biologische Aktivität

5-Cyclohexadecen-1-one, a macrocyclic ketone, is primarily recognized for its applications in the fragrance industry. This compound has garnered attention for its biological activity, particularly regarding its safety and toxicity profile. This article synthesizes current research findings, including data tables and case studies, to provide a comprehensive overview of the biological activity of this compound.

- Chemical Formula : C₁₆H₂₈O

- Molecular Weight : 236.44 g/mol

- Log P (Partition Coefficient) : 6.5 (indicating high lipophilicity)

- Water Solubility : 0.982 mg/L at 20 °C

Genotoxicity and Mutagenicity

Research indicates that this compound is not genotoxic . In a study using the Ames test, various strains of Salmonella typhimurium were treated with the compound at concentrations up to 5000 μg/plate, showing no increase in revertant colonies, indicating a lack of mutagenic potential . Additionally, it was negative in both bacterial reverse mutation assays and in vitro chromosomal aberration tests conducted on human lymphocytes .

Acute Toxicity

The compound exhibits low acute toxicity levels. Studies involving oral and dermal exposure in rats have shown no significant adverse effects at high doses. The No Observed Adverse Effect Level (NOAEL) for systemic toxicity was established as greater than 1000 mg/kg body weight per day .

Skin Irritation and Sensitization

Two skin irritation studies revealed that while irritation was observed in some cases, it resolved within days. Notably, in a guinea pig maximization test, this compound was not classified as a skin sensitizer; however, a modified local lymph node assay indicated a positive response for sensitization .

Study on Repeated Dose Toxicity

A subchronic study involving the read-across analog 5-cyclotetradecen-1-one demonstrated that repeated exposure did not result in significant adverse effects. In this study, Wistar rats were administered varying doses over a period of 28 days. The results indicated that the compound did not cause mortality or significant clinical signs across all treatment groups .

Developmental Toxicity

The developmental toxicity assessment suggested a NOAEL of 250 mg/kg/day based on observed reductions in offspring viability at higher doses during postnatal assessments . This highlights the importance of monitoring exposure levels to minimize potential risks during critical developmental periods.

Summary of Biological Activities

| Biological Activity | Findings |

|---|---|

| Genotoxicity | Negative in Ames test; no mutagenic potential |

| Acute Toxicity | Low toxicity; NOAEL > 1000 mg/kg bw/day |

| Skin Irritation | Mild irritation observed; resolved within days |

| Skin Sensitization | Positive response in modified LLNA; not a sensitizer in standard tests |

| Repeated Dose Toxicity | No significant effects observed; NOAEL established |

| Developmental Toxicity | NOAEL of 250 mg/kg/day based on offspring viability |

Eigenschaften

IUPAC Name |

cyclohexadec-5-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H28O/c17-16-14-12-10-8-6-4-2-1-3-5-7-9-11-13-15-16/h6,8H,1-5,7,9-15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABRIMXGLNHCLIP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCCCC(=O)CCCC=CCCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H28O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8047139 | |

| Record name | 5-Cyclohexadecen-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8047139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | 5-Cyclohexadecen-1-one | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

37609-25-9 | |

| Record name | 5-Cyclohexadecen-1-one | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 5-Cyclohexadecen-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8047139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-cyclohexadecen-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.681 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is a notable characteristic of the synthesis of 5-cyclohexadecen-1-one?

A: The synthesis of this compound can be achieved through a surprisingly direct route. Reacting 2-chlorocyclododecan-1-one with vinylmagnesium chloride in a 1:2 molar ratio yields 1,2-divinylcyclododecan-1-ol, which can then be easily converted to this compound []. This one-step divinylation process is unusual because it doesn't involve a direct displacement of the chlorine atom by the Grignard reagent. Instead, the reaction proceeds through a pinacol-like rearrangement of a vinyl group [].

Q2: What are the primary applications of this compound?

A: this compound is primarily recognized as a fragrance material []. Further research, including a safety assessment by the Research Institute for Fragrance Materials (RIFM), has been conducted on this compound due to its use in fragrances [].

Q3: Where can I find more information about the safety of using this compound in fragrances?

A: The Research Institute for Fragrance Materials (RIFM) has conducted a fragrance ingredient safety assessment specifically for this compound []. This assessment likely includes valuable information on the compound's safety profile in the context of fragrance applications.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.